2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a pyrrole ring.
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds. The trifluoromethyl group in this compound enhances its binding affinity to these enzymes, leading to altered metabolic pathways and potentially affecting the pharmacokinetics of co-administered drugs .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their function. For example, the compound may act as an inhibitor of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can accumulate over time, potentially leading to altered cellular responses. Long-term exposure to the compound has been associated with changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved pharmacokinetics. At higher doses, toxic or adverse effects can occur. These may include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. It is essential to determine the appropriate dosage range to maximize the therapeutic potential of this compound while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, leading to the formation of more hydrophilic metabolites. These metabolites are then conjugated with endogenous molecules such as glucuronic acid or glutathione in phase II reactions, facilitating their excretion from the body. The interaction of this compound with these metabolic pathways can influence its pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins in the blood and tissues can influence the localization and accumulation of this compound, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. For instance, the presence of specific targeting sequences in the compound’s structure can facilitate its transport to the mitochondria, where it may influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of pyrrole derivatives using trifluoromethylating agents such as Togni reagents or Ruppert-Prakash reagents . The reaction conditions often include the use of a photoredox catalyst under visible light irradiation to facilitate the formation of the trifluoromethyl radical .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient trifluoromethylation .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole N-oxides, while reduction can produce pyrrole alcohols or aldehydes .
Scientific Research Applications
2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of specific pathways, such as inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)acrylic acid: Another compound with a trifluoromethyl group, used in molecular imprinting and as a functional monomer.
Trifluoromethanesulfonic acid: Known for its strong acidity and used as a catalyst in various chemical reactions.
Trifluoromethyl ethers: Compounds with similar trifluoromethyl groups, used in pharmaceuticals and agrochemicals.
Uniqueness
2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is unique due to its combination of the trifluoromethyl group and the pyrrole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance .
Properties
IUPAC Name |
2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)4-3(5(11)12)1-2-10-4/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDJJZJYEKSGCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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